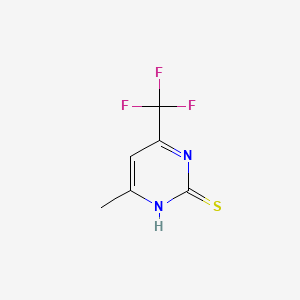

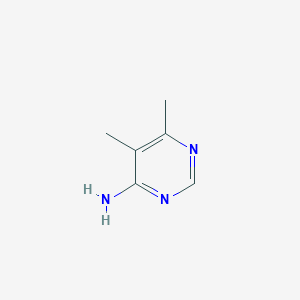

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-, also known as 6-methyl-2(1H)-pyrimidinethione 4-trifluoromethyl, is a small molecule that has been used in many scientific research applications. It is a heterocyclic compound that contains both a nitrogen atom and a sulfur atom, and has been found to have a wide range of biological activities.

Scientific Research Applications

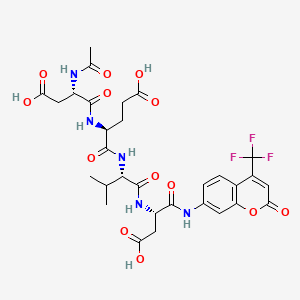

Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, a derivative of 2(1H)-Pyrimidinethione, are used to create new trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues are synthesized in both racemic and enantiopure forms. The unique C–F···C=O interaction observed in these compounds may impact their conformations and stability (Sukach et al., 2015).

Crystal and Molecular Structures Analysis : Research on 1,4-dihydro-6-methyl-2(3H)-pyrimidinethiones, which are structurally related to 2(1H)-Pyrimidinethione, has revealed insights into their crystal structures. These studies are crucial for understanding the conformation and potential applications of these compounds (Mohan et al., 2003).

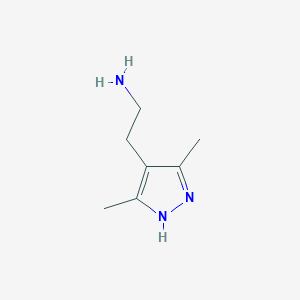

Cyclization Reactions and Compound Synthesis : 2-Amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione, related to 2(1H)-Pyrimidinethione, is used in the synthesis of various compounds like thieno[2,3-d]pyrimidines. These syntheses highlight the versatile reactivity and potential for creating diverse chemical structures (Sharanin et al., 1987).

Ring Transformation Studies : The study of 1, 4, 6-Trisubstituted 2(1H)-pyrimidinethiones, closely related to the compound of interest, has led to discoveries in Dimroth-type ring transformations. These transformations are significant in the synthesis of various pyrimidine derivatives (Kashima et al., 1982).

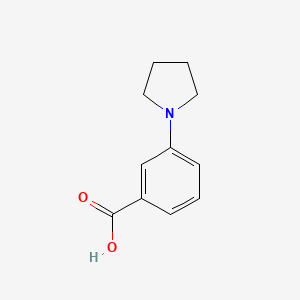

Complex Formation with Metal Ions : Studies on 1-Amino-4-aryl-2(1H)-pyrimidinethiones have revealed their ability to form complexes with nonferrous metal ions. This property is essential for potential applications in catalysis and material science (Schmidt et al., 1994).

Novel Compound Synthesis : Research involving the synthesis of novel imidazo[1,2-a]pyrimidine compounds using 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine highlights the potential of 2(1H)-Pyrimidinethione derivatives in creating new chemical entities (Liu, 2013).

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFDOIDJWXCHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228676 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78018-17-4 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)